3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen atoms within its ring structures, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine and pyrazine intermediates. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets within the cell. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is known for its biological activity as a kinase inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with applications in medicinal chemistry.
Uniqueness
3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25(18-19(27-2)22-9-8-21-18)12-14-5-10-26(11-6-14)17-15-4-3-7-20-16(15)23-13-24-17/h3-4,7-9,13-14H,5-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERXSAIVYDKZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=NC3=C2C=CC=N3)C4=NC=CN=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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